N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide
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Overview
Description
N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide is a complex organic compound with notable properties in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide involves multiple steps. Commonly, the process starts with the sulfonylation of tetrahydroquinoline derivatives using reagents such as 4-fluorobenzenesulfonyl chloride. Subsequent reactions introduce the methoxybenzene sulfonamide group under controlled conditions like temperature and solvent choices.
Industrial Production Methods
In an industrial setting, the synthesis process can be optimized for scale-up by employing continuous flow reactions or batch processing with enhanced catalytic systems to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide undergoes various reactions such as:
Oxidation: : Introducing oxidizing agents can alter specific functional groups.
Reduction: : Reducing agents can modify the compound to its corresponding reduced forms.
Substitution: : Electrophilic or nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Typical reagents include oxidizing agents like KMnO₄, reducing agents like NaBH₄, and substitution reagents such as halogen compounds. Reaction conditions often involve specific solvents, controlled temperatures, and catalysts.
Major Products
The products formed from these reactions depend on the reactants and conditions. For instance, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as an intermediate for synthesizing more complex molecules. It's utilized in studying reaction mechanisms and creating novel materials.
Biology
Biologically, it can be used in designing inhibitors for specific enzymes, potentially aiding in the development of pharmaceuticals.
Medicine
In medicine, the compound shows promise as a lead compound for drug development, especially in targeting specific pathways in disease treatment.
Industry
Industrially, it is valuable in the production of specialty chemicals and materials due to its unique structure and reactivity.
Mechanism of Action
The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. The sulfonyl and methoxy groups contribute to binding affinity and specificity, influencing biological pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide
N-[1-(4-Methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide
Uniqueness
Compared to similar compounds, N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide features a fluorine atom that significantly impacts its chemical properties, such as electronegativity and reactivity, making it unique in its applications and reactions.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S2/c1-30-19-7-11-20(12-8-19)31(26,27)24-18-6-13-22-16(15-18)3-2-14-25(22)32(28,29)21-9-4-17(23)5-10-21/h4-13,15,24H,2-3,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUIRXJVFSNZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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